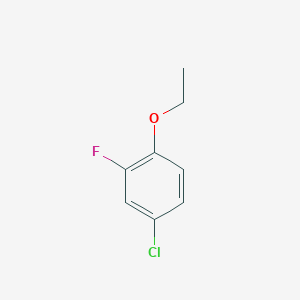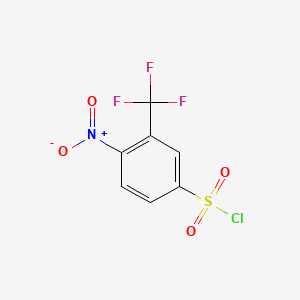
3-Chloro-5-fluorobenzyl alcohol
Übersicht
Beschreibung
3-Chloro-5-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H6ClFO . It is a clear colorless liquid and is used as a reagent and intermediate in research chemical synthesis .
Molecular Structure Analysis
The molecular weight of 3-Chloro-5-fluorobenzyl alcohol is 160.58 . Its IUPAC name is (3-chloro-5-fluorophenyl)methanol . The InChI code is 1S/C7H6ClFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 .Chemical Reactions Analysis
Alcohols, including 3-Chloro-5-fluorobenzyl alcohol, can undergo several reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . The order of reactivity of alcohols is 3° > 2° > 1° methyl .Physical And Chemical Properties Analysis
3-Chloro-5-fluorobenzyl alcohol has a melting point of over 110°C . It is a liquid at ambient temperature . Its density is 1.344g/cm3 and it has a boiling point of 224.3ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
3-Chloro-5-fluorobenzyl alcohol is utilized in the synthesis of various chemical compounds. For instance, it plays a role in the preparation of 2-(α-fluorobenzyl)benzimidazole derivatives. The process involves fluorination from benzylic alcohols using specific reagents, with the formation rates and product scope dependent on the substituents' nature (Hida, Beney, Robert, & Luu-Duc, 1995). Additionally, 3-Chloro-5-fluorobenzyl alcohol is used in the ecofriendly synthesis of halo-substituted benzyl alcohols through biotransformation, demonstrating its potential in green chemistry applications (Saharan & Joshi, 2016).
Catalysis and Oxidation Studies
In catalysis, 3-Chloro-5-fluorobenzyl alcohol is studied for its interactions in enzymatic processes. Specifically, its role in the catalysis by aryl-alcohol oxidase (AAO) has been explored, revealing insights into reaction mechanisms with different substituents, including halogen and methoxylated ones (Ferreira et al., 2015).
Antifouling and Antimicrobial Properties
A study identified a compound structurally similar to 3-Chloro-5-fluorobenzyl alcohol, 3-chloro-2,5-dihydroxybenzyl alcohol, from a marine-derived fungus. This compound showed effective inhibition of larval settlement in marine organisms and strong antimicrobial effects against several marine bacterial species, suggesting potential antifouling and antibiotic applications (Kwong, Miao, Li, & Qian, 2006).
Pharmaceutical Research
In pharmaceutical research, derivatives of 3-Chloro-5-fluorobenzyl alcohol have been investigated. For example, a study focused on the metabolic fate of fluorobenzyl alcohols in rats, detecting various conjugates in urine. These findings are significant for understanding the metabolism of related compounds in medical applications (Blackledge, Nicholson, & Wilson, 2003).
Chemical Protective Groups
In organic synthesis, specific derivatives of 3-Chloro-5-fluorobenzyl alcohol, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, have been developed as protective groups for alcohols. These groups are introduced and removed under specific conditions, demonstrating the versatility of 3-Chloro-5-fluorobenzyl alcohol in synthetic chemistry (Crich, Li, & Shirai, 2009).
Wirkmechanismus
Mode of Action
3-Chloro-5-fluorobenzyl alcohol, like other alcohols, can undergo a variety of reactions. For instance, alcohols can be converted into alkyl halides, tosylates, esters, and can undergo dehydration to yield alkenes . The specific mode of action of 3-Chloro-5-fluorobenzyl alcohol would depend on the specific target and the environmental conditions.
Action Environment
The action, efficacy, and stability of 3-Chloro-5-fluorobenzyl alcohol can be influenced by various environmental factors. These could include temperature, pH, presence of other compounds, and specific conditions of the target site .
Safety and Hazards
3-Chloro-5-fluorobenzyl alcohol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(3-chloro-5-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTJBAMDTCIMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370525 | |
| Record name | 3-Chloro-5-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluorobenzyl alcohol | |
CAS RN |
79944-64-2 | |
| Record name | 3-Chloro-5-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79944-64-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















